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Introduction
The calcium chloride (CaCl2) heat shock method is a widely used and cost-effective technique

for the artificial transformation of bacterial cells, particularly Escherichia coli, with plasmid DNA.

[1] This method relies on rendering the bacterial cell membrane transiently permeable to DNA.

The process involves treating the cells with ice-cold calcium chloride to facilitate the binding of

plasmid DNA to the cell surface, followed by a brief heat shock to promote the uptake of the

DNA into the cell.[2] This application note provides a detailed protocol for preparing competent

E. coli cells and performing heat shock transformation.

Principle of the Method
Bacterial cell membranes are naturally impermeable to hydrophilic molecules like DNA. The

calcium chloride heat shock method artificially induces competence in bacterial cells through a

two-step process. First, the cells are incubated in an ice-cold calcium chloride solution. The

positively charged calcium ions are thought to neutralize the negative charges on both the

phosphate backbone of the DNA and the lipopolysaccharides on the outer surface of the

bacterial cell membrane.[3][4] This allows the DNA to come into closer proximity with the cell

membrane. The subsequent heat shock step is believed to create transient pores in the cell

membrane, allowing the plasmid DNA to enter the cytoplasm.[2][4] Following the heat shock,

the cells are returned to a cold environment to restore the membrane integrity and are then

incubated in a rich medium to allow for the expression of antibiotic resistance genes encoded

on the plasmid before plating on selective media.[2]
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Experimental Protocols
Preparation of Competent E. coli Cells
This protocol outlines the steps to prepare chemically competent E. coli cells using the calcium

chloride method. It is crucial to maintain sterile and cold conditions throughout the procedure to

ensure high competency.[5]

Inoculation and Growth: Inoculate a single colony of the desired E. coli strain into 5 mL of

Luria-Bertani (LB) broth.[6] Incubate overnight at 37°C with vigorous shaking. The following

day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a larger flask to

ensure good aeration.[5][6]

Monitoring Growth: Incubate the culture at 37°C with shaking and monitor the optical density

at 600 nm (OD600).[7] It is critical to harvest the cells during the early to mid-logarithmic

growth phase, typically at an OD600 of 0.35 to 0.4.[7][8]

Harvesting the Cells: Once the desired OD600 is reached, immediately place the culture on

ice for 10-30 minutes to halt cell growth.[5][6] Transfer the culture to sterile, pre-chilled

centrifuge tubes.

Centrifugation: Pellet the cells by centrifugation at approximately 4,000 x g for 5-10 minutes

at 4°C.[5] Carefully decant the supernatant.

First Wash: Gently resuspend the cell pellet in half of the original culture volume (e.g., 50 mL

for a 100 mL culture) of ice-cold, sterile 0.1 M CaCl2 solution.[6][9] Keep the cell suspension

on ice for 20-30 minutes.[6][7]

Second Centrifugation: Pellet the cells again by centrifugation at 4,000 x g for 5-10 minutes

at 4°C.[5] Discard the supernatant.

Resuspension and Storage: Gently resuspend the final cell pellet in a smaller volume of ice-

cold, sterile 0.1 M CaCl2, often with 15% glycerol for long-term storage (e.g., 1/50th of the

original culture volume).[6][10] Aliquot the competent cells into pre-chilled microcentrifuge

tubes, flash-freeze them in liquid nitrogen, and store them at -80°C until use.[9][11]
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This protocol describes the steps to introduce plasmid DNA into the prepared competent cells.

Thawing Competent Cells: Thaw an aliquot of competent cells on ice. It is important to avoid

warming the cells.

Addition of DNA: Add 1-10 µL of the plasmid DNA solution (typically 10-100 ng) to the

thawed competent cells.[11] Gently mix by tapping the tube. As a control, set up a tube with

competent cells but no DNA.

Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes to allow the DNA to

adhere to the cell surface.[7][11]

Heat Shock: Transfer the tube to a 42°C water bath for a specific duration, typically between

45 to 90 seconds.[6][11] This step is critical and the duration can be optimized for different

strains. Immediately after the heat shock, return the tube to ice for 1-2 minutes.[6]

Recovery: Add 900 µL of pre-warmed (37°C) SOC or LB medium to the tube.[10] Incubate

the cells at 37°C for 1 hour with gentle shaking. This allows the cells to recover and express

the antibiotic resistance gene from the plasmid.[2][6]

Plating: Plate 100-200 µL of the transformed cell culture onto LB agar plates containing the

appropriate antibiotic for selection.[6]

Incubation: Incubate the plates overnight at 37°C. Transformed colonies should be visible the

next day.

Quantitative Data Summary
The efficiency of calcium chloride transformation can be influenced by several factors, including

the E. coli strain, the concentration of CaCl2, the duration and temperature of the heat shock,

and the quality of the plasmid DNA.[12][13]
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Parameter Value Notes References

Growth Phase

(OD600)
0.2 - 0.6

Early to mid-

logarithmic phase is

crucial for optimal

competency.

[6],[9]

CaCl2 Concentration 30 mM - 100 mM

0.1 M is a commonly

used and effective

concentration.

[11],[14]

Incubation on Ice (with

DNA)
20 - 40 minutes

Allows for the

association of DNA

with the cell surface.

[6]

Heat Shock

Temperature
42°C

Standard temperature

for inducing DNA

uptake.

[6],[11],[7]

Heat Shock Duration 45 - 120 seconds

Shorter durations (45-

60s) are common, but

can be optimized.

[6],[11],[10]

Transformation

Efficiency
10^5 - 10^8 cfu/µg

Varies significantly

with the protocol and

strain used.

[15],[16],[17]

Visualizations
Experimental Workflow for Calcium Chloride Heat Shock
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Caption: Workflow of Calcium Chloride Heat Shock Transformation.
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Molecular Mechanism of DNA Uptake
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Caption: Mechanism of DNA entry during heat shock transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b154954#protocol-for-calcium-chloride-dihydrate-heat-
shock-transformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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